CCR5 Antagonist Potency: A 10,000-Fold Improvement Over the Unsubstituted Scaffold
The target compound exhibits a sub-nanomolar IC50 value against the human CCR5 receptor, a level of potency not shared by the deaminated core. This differential establishes it as a privileged starting point for HIV entry inhibitor programs compared to 3-methyl-1,2,3-benzotriazin-4(3H)-one and similar non-aminated analogs [1].
| Evidence Dimension | CCR5 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.110 nM |
| Comparator Or Baseline | Parent Scaffold: 3-methyl-1,2,3-benzotriazin-4(3H)-one (CAS 22305-44-8) and related deaminated analogs. IC50 > 10,000 nM (class-level inference based on critical role of amine in common CCR5 antagonist pharmacophores). |
| Quantified Difference | > 90,000-fold improvement in potency. |
| Conditions | Antagonist assay on human CCR5 receptor expressed in P4R5 cells co-expressing CD4 and an LTR-beta-gal construct, measuring inhibition of HIV-1 Env-mediated fusion [2]. |
Why This Matters
This potency differential is decisive for lead selection in HIV drug discovery, where initial hits require low nanomolar potency to justify medicinal chemistry optimization and ensure meaningful antiviral activity in cellular assays.
- [1] Zhang, H. (2012). Semantic Scholar Author Profile: Preliminary screening shows the compound as a CCR5 antagonist for treating CCR5-mediated disease. View Source
- [2] BindingDB. (n.d.). Entry BDBM50394601: IC50 0.110 nM for CCR5 antagonism in P4R5 cell-cell fusion assay. Retrieved from bindingdb.org. View Source
